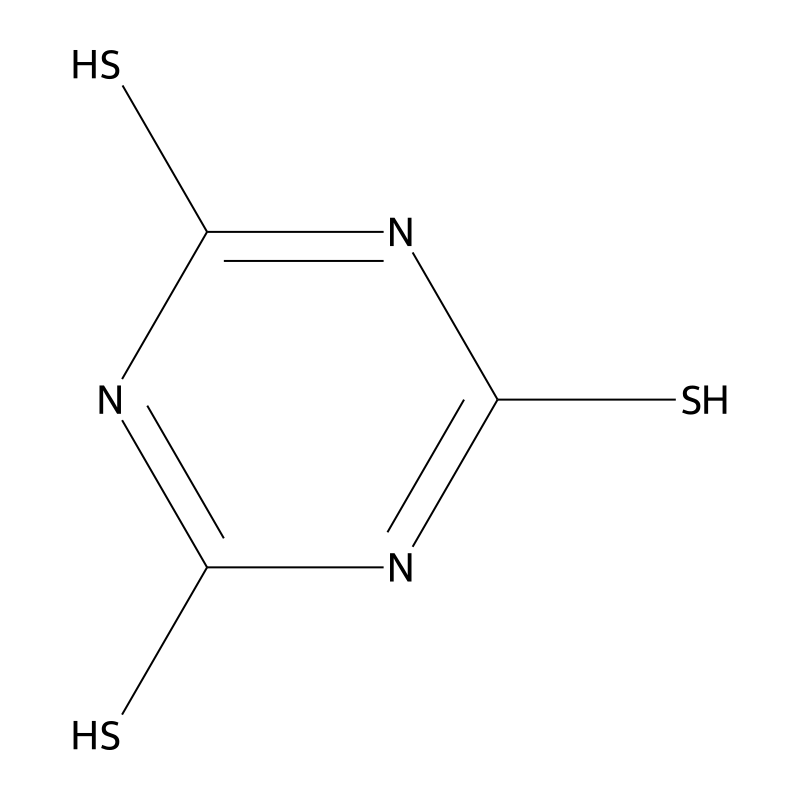

Trithiocyanuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Coordination Chemistry

Metal Complex Formation

Trithiocyanuric acid can act as a ligand, forming coordination complexes with various metal ions. These complexes are studied for their structural properties, including their coordination geometry and bonding characteristics. For instance, research has been conducted on the formation and characterization of trithiocyanuric acid complexes with lanthanide metals, exploring their potential applications in luminescent materials [].

Stoichiometry Determination

The complexation reaction between trithiocyanuric acid and metal ions can be employed to determine the stoichiometry of coordination polymers. This analytical technique, known as thermometric titrimetry, utilizes the heat released or absorbed during the reaction to monitor the progress and determine the ratio of reactants involved [].

Organic Chemistry

- Synthetic Precursor: Trithiocyanuric acid can serve as a building block in the synthesis of more complex organic molecules. Researchers have explored its use in the preparation of various heterocyclic compounds, including fused triazine derivatives with potential applications in medicinal chemistry [].

Trithiocyanuric acid, chemically represented as , is a trimeric compound formed from thiocyanic acid. It features a symmetrical triazine structure with three thiol groups, making it a unique member of the triazine family. This compound is known for its potential applications in various fields, including materials science and coordination chemistry. Its molecular structure consists of three sulfur atoms and three nitrogen atoms arranged in a cyclic manner, which contributes to its chemical reactivity and stability under certain conditions .

Currently, there's no documented research on a specific mechanism of action for TTA in biological systems.

- Addition Reactions: It reacts with epoxides such as ethylene oxide and propylene oxide, leading to the formation of thiol-ether derivatives. The reaction typically occurs in polar solvents like dimethyl sulfoxide .

- Metal Complex Formation: Trithiocyanuric acid can form stable complexes with various metals, including gold and silver. For instance, it has been shown to create gold complexes that exhibit interesting electronic properties due to their two-dimensional structure .

- Thiol Exchange Reactions: The compound can undergo thiol exchange reactions, where the thiol groups can be substituted with other thiols or thiol derivatives, enhancing its versatility in synthetic applications .

Trithiocyanuric acid can be synthesized through several methods:

- Cyclotrimerization of Thiocyanic Acid: This method involves the trimerization of thiocyanic acid in organic solvents under controlled conditions. The reaction typically requires specific catalysts or conditions to promote the formation of the cyclic structure .

- Reactions with Cyameluric Chloride: Another synthesis route involves reacting cyameluric chloride with hydrogen sulfide in the presence of a base, yielding trithiocyanuric acid as a yellow solid precipitate .

- Acidification of Salts: Trithiocyanuric acid can also be produced by acidifying its salts in an aqueous solution at a defined pH range .

Trithiocyanuric acid has diverse applications:

- Synthesis of Metal Complexes: It is utilized in creating metal complexes that have potential applications in catalysis and materials science.

- Flame Retardants: Compounds derived from trithiocyanuric acid have shown promise as flame retardants due to their thermal stability and ability to form protective char layers during combustion .

- Organic Synthesis: Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of thiol-based compounds.

Interaction studies involving trithiocyanuric acid focus primarily on its reactivity with various substrates and its ability to form complexes with metals. Research indicates that its interactions can significantly alter the properties of the resulting compounds, especially in terms of conductivity and structural stability when forming oligomers with metal atoms . These interactions are crucial for understanding how trithiocyanuric acid can be applied in nanotechnology and materials engineering.

Trithiocyanuric acid is unique within its class due to its specific arrangement of sulfur and nitrogen atoms. Here are some similar compounds for comparison:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Thiocyanuric Acid | Contains only one sulfur atom per triazine unit | |

| Cyameluric Acid | Contains oxygen instead of sulfur; used in similar applications | |

| Dithiocyanuric Acid | Has two sulfur atoms; different reactivity profile |

Uniqueness of Trithiocyanuric Acid:

- The presence of three sulfur atoms enhances its reactivity compared to dithiocyanuric acid.

- Its symmetrical structure provides stability and facilitates complex formation with metals, which is less pronounced in other analogs.

XLogP3

UNII

Related CAS

GHS Hazard Statements

H302 (26.09%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (10.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

17766-26-6